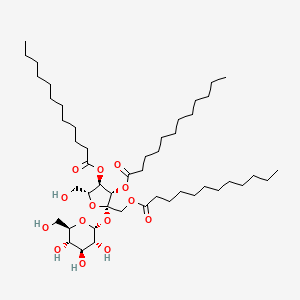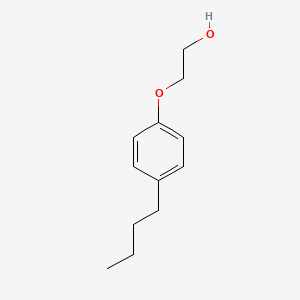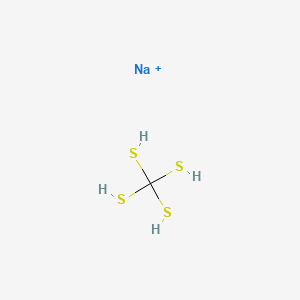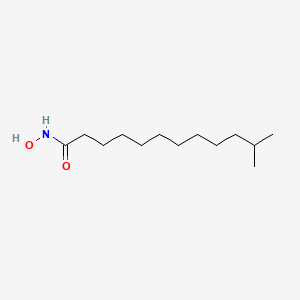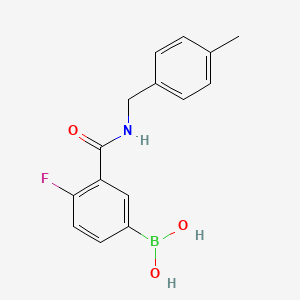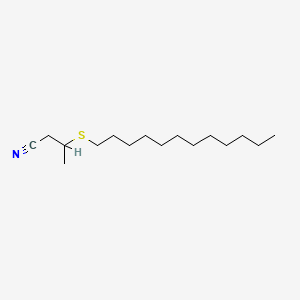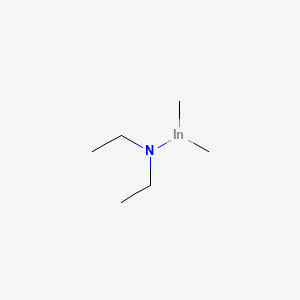
(Diethylamine)dimethylindium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Diethylamine)dimethylindium is an organometallic compound with the molecular formula C6H16InN It is a coordination complex where the indium atom is bonded to two methyl groups and one diethylamine ligand
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Diethylamine)dimethylindium typically involves the reaction of diethylamine with dimethylindium chloride. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the sensitive indium compound. The general reaction can be represented as follows:
In(CH3)2Cl+HNEt2→In(CH3)2(NEt2)+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions, including temperature, pressure, and the exclusion of moisture and oxygen. The use of automated systems and reactors ensures consistent product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
(Diethylamine)dimethylindium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form indium oxides or other higher oxidation state species.
Substitution: The diethylamine ligand can be substituted with other ligands, such as phosphines or amines, under appropriate conditions.
Hydrolysis: In the presence of water, this compound can hydrolyze to form indium hydroxides and release diethylamine.
Common Reagents and Conditions
Oxidizing agents: Oxygen, hydrogen peroxide, or other oxidizing agents can be used for oxidation reactions.
Substitution reagents: Various ligands, such as triphenylphosphine or pyridine, can be used for substitution reactions.
Hydrolysis conditions: Water or aqueous solutions can induce hydrolysis.
Major Products
Oxidation products: Indium oxides or other higher oxidation state compounds.
Substitution products: New coordination complexes with different ligands.
Hydrolysis products: Indium hydroxides and diethylamine.
Wissenschaftliche Forschungsanwendungen
(Diethylamine)dimethylindium has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other organometallic compounds and as a catalyst in various organic reactions.
Biology: Investigated for its potential use in biological imaging and as a probe for studying metal-ligand interactions in biological systems.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent in certain medical conditions.
Industry: Utilized in the production of advanced materials, such as semiconductors and nanomaterials, due to its unique electronic properties.
Wirkmechanismus
The mechanism of action of (Diethylamine)dimethylindium involves its ability to coordinate with various ligands and undergo redox reactions. The indium center can interact with different molecular targets, influencing their chemical reactivity and stability. The pathways involved include ligand exchange, electron transfer, and coordination chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethylindium chloride: Similar in structure but lacks the diethylamine ligand.
Triethylindium: Contains three ethyl groups instead of two methyl groups and one diethylamine ligand.
Diethylamine: A simple amine that can act as a ligand in various coordination complexes.
Uniqueness
(Diethylamine)dimethylindium is unique due to the presence of both methyl groups and a diethylamine ligand, which imparts distinct electronic and steric properties. This combination allows for specific reactivity and applications that are not achievable with other similar compounds.
Eigenschaften
CAS-Nummer |
94236-82-5 |
|---|---|
Molekularformel |
C6H16InN |
Molekulargewicht |
217.02 g/mol |
IUPAC-Name |
N-dimethylindiganyl-N-ethylethanamine |
InChI |
InChI=1S/C4H10N.2CH3.In/c1-3-5-4-2;;;/h3-4H2,1-2H3;2*1H3;/q-1;;;+1 |
InChI-Schlüssel |
CQSHJUMYBSTBNR-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)[In](C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


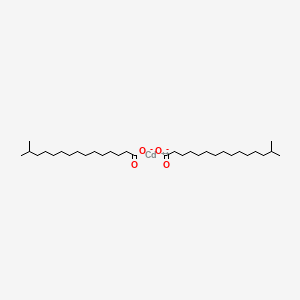
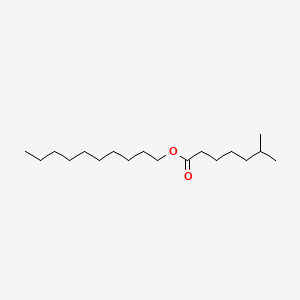
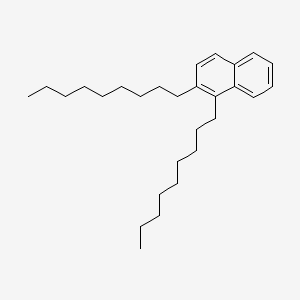



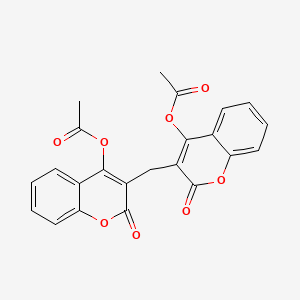
![1-[(3,7-Dimethyloctyl)oxy]-1-methoxydecane](/img/structure/B12650643.png)
